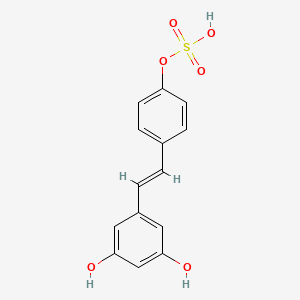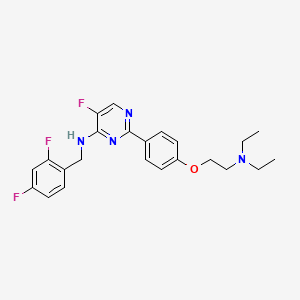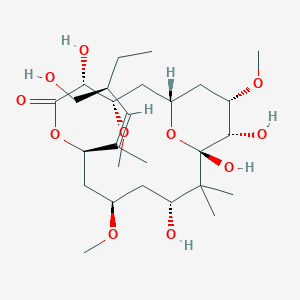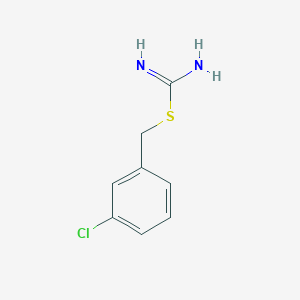
trans-Resveratrol 4'-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Resveratrol 4’-sulfate: is a metabolite of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. Resveratrol is well-known for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. The sulfation of resveratrol to form trans-Resveratrol 4’-sulfate enhances its solubility and bioavailability, making it a significant compound for further research and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-Resveratrol 4’-sulfate typically involves the sulfation of trans-resveratrol. One common method includes reacting trans-resveratrol with sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF) at low temperatures. The reaction proceeds as follows:
Dissolution: Dissolve trans-resveratrol in DMF.
Addition of Sulfating Agent: Add sulfur trioxide-pyridine complex slowly to the solution while maintaining the temperature below 0°C.
Reaction: Allow the reaction to proceed for several hours.
Quenching and Purification: Quench the reaction with water, extract the product with an organic solvent, and purify it using column chromatography.
Industrial Production Methods
Industrial production of trans-Resveratrol 4’-sulfate may involve similar chemical processes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and scalability. Additionally, biotechnological methods using engineered microorganisms to produce sulfated resveratrol derivatives are being explored for more sustainable and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
trans-Resveratrol 4’-sulfate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it back to resveratrol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfate group under basic conditions[][3].
Major Products Formed
Oxidation: Produces quinones and other oxidative metabolites.
Reduction: Yields resveratrol and other reduced forms.
Substitution: Forms various resveratrol derivatives depending on the nucleophile used[][3].
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, trans-Resveratrol 4’-sulfate is used as a model compound to study sulfation reactions and the behavior of sulfated polyphenols. It serves as a reference standard in analytical chemistry for the quantification and identification of sulfated metabolites in biological samples .
Biology
Biologically, trans-Resveratrol 4’-sulfate is studied for its role in cellular metabolism and its effects on various biological pathways. It is used in research to understand the metabolism of resveratrol and its derivatives in the human body .
Medicine
In medicine, trans-Resveratrol 4’-sulfate is investigated for its potential therapeutic effects. Studies have shown that it retains some of the beneficial properties of resveratrol, such as anti-inflammatory and antioxidant activities, making it a candidate for drug development .
Industry
Industrially, trans-Resveratrol 4’-sulfate is used in the formulation of dietary supplements and functional foods. Its enhanced solubility and stability compared to resveratrol make it an attractive ingredient for health products .
Mecanismo De Acción
The mechanism of action of trans-Resveratrol 4’-sulfate involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits pro-inflammatory enzymes and cytokines.
Cell Signaling Modulation: Influences signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cell survival.
Comparación Con Compuestos Similares
Similar Compounds
trans-Resveratrol: The parent compound, known for its health benefits but with lower bioavailability.
cis-Resveratrol: An isomer of resveratrol with different biological activities.
Resveratrol 3-O-glucuronide: Another metabolite of resveratrol with distinct pharmacokinetic properties.
Uniqueness
trans-Resveratrol 4’-sulfate is unique due to its enhanced solubility and stability, which improve its bioavailability compared to trans-resveratrol. Its sulfated form allows it to be more readily absorbed and utilized in the body, making it a more effective compound for therapeutic applications .
Propiedades
Fórmula molecular |
C14H12O6S |
|---|---|
Peso molecular |
308.31 g/mol |
Nombre IUPAC |
[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H12O6S/c15-12-7-11(8-13(16)9-12)2-1-10-3-5-14(6-4-10)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)/b2-1+ |
Clave InChI |
KOTTWDFKZULRPN-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)OS(=O)(=O)O |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B10852947.png)
![[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B10852955.png)

![2-(6-chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid](/img/structure/B10852963.png)
![8-(3-Chlorophenyl)-6-(pyridin-4-ylmethyl)pyrido[2,3-d]pyridazin-5-one](/img/structure/B10852964.png)
![3-[(11R,15R)-13-methyl-1,13-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8-tetraen-8-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride](/img/structure/B10852973.png)
![4-[(E)-(2-naphthalen-1-yl-5-oxo-1,3-oxazol-4-ylidene)methyl]-N'-phenylpiperazine-1-carboximidamide](/img/structure/B10852976.png)
![(S)-N-((S)-1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-1-((R)-2-(methylamino)-3-phenylpropanoyl)pyrrolidine-2-carboxamide](/img/structure/B10852983.png)
![[2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate](/img/structure/B10852992.png)
![ethyl (7S)-11-oxo-14-(2-trimethylsilylethynyl)-2,4,10-triazatetracyclo[10.4.0.02,6.07,10]hexadeca-1(16),3,5,12,14-pentaene-5-carboxylate](/img/structure/B10852996.png)
![1-{4-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-2-oxo-butyl}-5-oxo-pyrrolidine-2-carboxylic acid ethyl ester](/img/structure/B10853000.png)

![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10853014.png)

